
2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole, also known as AB-DP, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. AB-DP is a five-membered ring containing a phosphorus atom, nitrogen atom, and two carbon atoms. Its synthesis method involves the reaction of tert-butylamine with phosphorus trichloride followed by acetyl chloride.
Mechanism of Action
The mechanism of action of 2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. This compound has been shown to inhibit the activity of enzymes such as DNA polymerase and ribonucleotide reductase, which are essential for cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In terms of biochemical effects, this compound has been shown to inhibit the activity of certain enzymes, as mentioned above. In terms of physiological effects, this compound has been shown to have cytotoxic effects on cancer cells, which can lead to cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole in lab experiments is its high yield and purity, which makes it a reliable and consistent reagent. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for the study of 2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole. One potential direction is the further investigation of its potential as an anticancer agent. This could involve the optimization of its structure to improve its potency and selectivity towards cancer cells. Another potential direction is the study of its catalytic properties, which could lead to the development of new catalytic systems for various chemical reactions. Finally, the study of this compound's potential as a building block for novel materials could lead to the development of new materials with unique properties and applications.
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. Its synthesis method involves the reaction of tert-butylamine with phosphorus trichloride followed by acetyl chloride. This compound has been studied for its potential applications in various fields such as catalysis, materials science, and medicinal chemistry. Its mechanism of action involves the inhibition of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. This compound has both biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. Finally, there are several future directions for the study of this compound, including its potential as an anticancer agent, its catalytic properties, and its potential as a building block for novel materials.
Synthesis Methods
The synthesis of 2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole involves the reaction of tert-butylamine with phosphorus trichloride to form tert-butylphosphine. This intermediate is then reacted with acetyl chloride to produce this compound. The reaction is typically carried out under an inert atmosphere and in the presence of a catalyst such as triethylamine. The yield of the reaction is typically high, and the purity of the product can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole has been studied for its potential applications in various fields such as catalysis, materials science, and medicinal chemistry. In catalysis, this compound has been shown to be an effective ligand for transition metal complexes, which can be used in various catalytic reactions. In materials science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
properties
CAS RN |
137152-47-7 |
|---|---|
Molecular Formula |
C8H13N2OP |
Molecular Weight |
184.18 g/mol |
IUPAC Name |
1-(5-tert-butyldiazaphosphol-2-yl)ethanone |
InChI |
InChI=1S/C8H13N2OP/c1-6(11)10-9-7(5-12-10)8(2,3)4/h5H,1-4H3 |
InChI Key |
XCIMRLFDKKYEQZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1N=C(C=P1)C(C)(C)C |
Canonical SMILES |
CC(=O)N1N=C(C=P1)C(C)(C)C |
synonyms |
Ethanone, 1-[5-(1,1-dimethylethyl)-2H-1,2,3-diazaphosphol-2-yl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



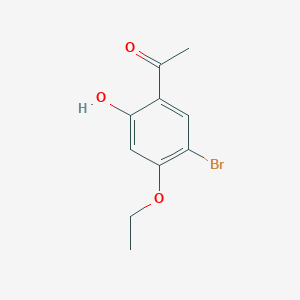
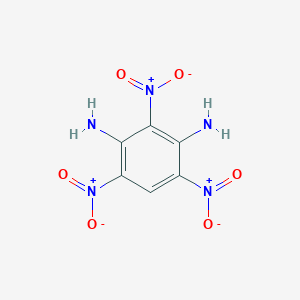

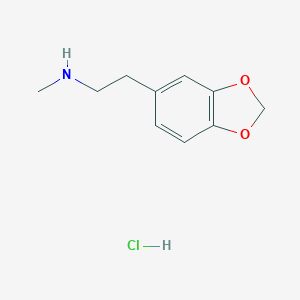
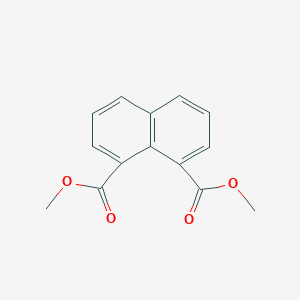
![4-[3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B163062.png)
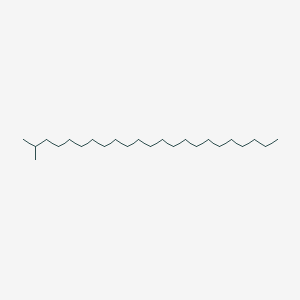
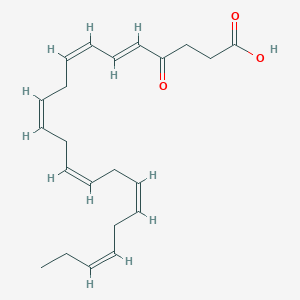

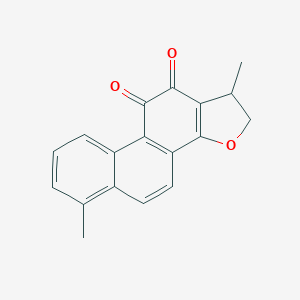


![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B163085.png)
